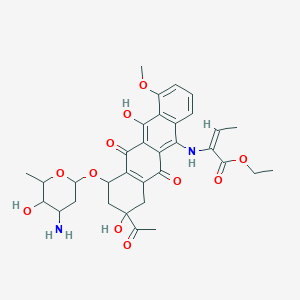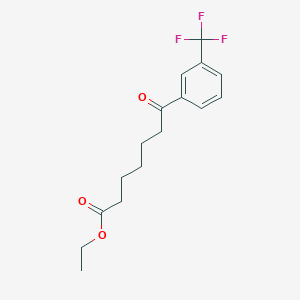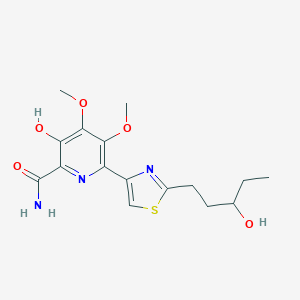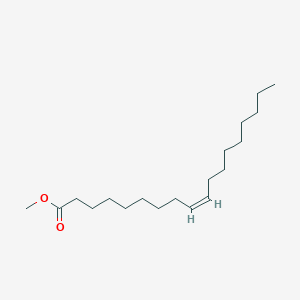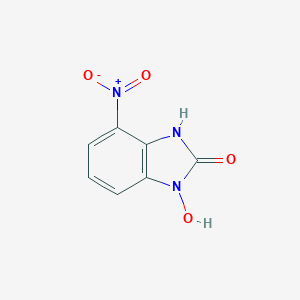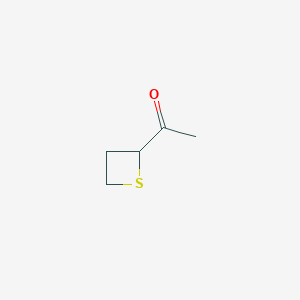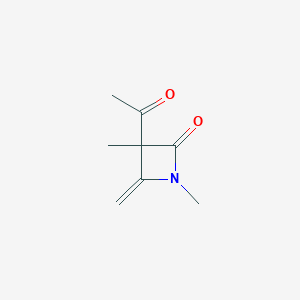
Diallylcarbonat
Übersicht
Beschreibung
Diallyl pyrocarbonate, also known as diallyl dicarbonate, is an organic compound with the molecular formula C8H10O5. It is a colorless to light yellow liquid that is used primarily as a reagent in organic synthesis. This compound is known for its ability to introduce the allyloxycarbonyl (Alloc) protecting group to primary and secondary amines, making it valuable in peptide synthesis and other chemical processes .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
Target of Action
Diallyl dicarbonate primarily targets amines, alcohols, and thiols . The presence of double bonds in the allyl groups makes it reactive, allowing it to interact with these targets in various chemical processes .
Mode of Action
Diallyl dicarbonate interacts with its targets through a process known as Tsuji-Trost allylation . This process promotes the formation of carbanions, boronates, phosphides, amides, and alkoxides . These compounds act as in situ nucleophiles, increasing the reaction rate compared to allyl acetate .
Biochemical Pathways
The Tsuji-Trost allylation process affects various biochemical pathways. It leads to the formation of different compounds such as carbanions, boronates, phosphides, amides, and alkoxides . These compounds are of great interest for the design of intramolecular decarboxylate asymmetric compounds .
Pharmacokinetics
Its physical properties, such as being a colorless liquid with a pungent odor, having a density of 0991 g/mL, and being soluble in ethanol, methanol, toluene, and chloroform, may influence its Absorption, Distribution, Metabolism, and Excretion (ADME) properties .
Result of Action
The interaction of Diallyl dicarbonate with its targets results in various chemical processes. One significant outcome is the production of polymers, including polycarbonates and polyurethanes . It is also used in the synthesis of a carbonaceous polymer characterized by high viscosity and transparency .
Biochemische Analyse
Biochemical Properties
Diallyl dicarbonate plays a key role in the production of polymers, including polycarbonates and polyurethanes . It reacts with amines, alcohols, and thiols . Diallyl dicarbonate is also used as an acrylate agent . Allyl carbonates, such as Diallyl dicarbonate, are widely used in Tsuji-Trost allylation, promoting the formation of carbanions, boronates, phosphides, amides, and alkoxides .
Molecular Mechanism
Diallyl dicarbonate can be synthesized by consecutive nucleophilic acyl substitution reactions using two equivalents of allyl alcohol and any of several electrophilic carbonyl donors . The monoallyl intermediate can be isolated and then separately converted to the diallyl product, or the whole process can be run in a single reactor .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Diallyl pyrocarbonate can be synthesized through various methods. One common method involves the reaction of allyl alcohol with phosgene. This reaction proceeds in two stages: first, the formation of allyl chloroformate, followed by its conversion to diallyl pyrocarbonate. The reaction typically requires a base to neutralize the hydrogen chloride byproduct .
Another method involves the use of urea as a carbonyl donor. In this process, urea reacts with allyl alcohol in the presence of a catalyst such as lanthanum chloride (LaCl3) to form diallyl pyrocarbonate .
Industrial Production Methods
Industrial production of diallyl pyrocarbonate often employs continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and controlled reaction environments ensures high purity and efficiency in the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Diallyl pyrocarbonate undergoes various types of chemical reactions, including:
Substitution Reactions: It reacts with amines, alcohols, and thiols to form corresponding allyloxycarbonyl derivatives.
Hydrolysis: In the presence of water, diallyl pyrocarbonate hydrolyzes to form allyl alcohol and carbon dioxide.
Common Reagents and Conditions
Amines: Reacts with primary and secondary amines to form N-allyloxycarbonyl derivatives.
Alcohols: Reacts with alcohols to form O-allyloxycarbonyl derivatives.
Thiols: Reacts with thiols to form S-allyloxycarbonyl derivatives.
Major Products Formed
The major products formed from these reactions are allyloxycarbonyl-protected amines, alcohols, and thiols. These protected compounds are valuable intermediates in organic synthesis and peptide chemistry .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl pyrocarbonate: Used for the inactivation of RNase enzymes in laboratory settings.
Dimethyl dicarbonate: Employed as a preservative in the beverage industry.
Uniqueness
Diallyl pyrocarbonate is unique due to its ability to introduce the allyloxycarbonyl protecting group, which is stable under a wide range of conditions. This makes it particularly valuable in peptide synthesis and other applications where stability and selectivity are crucial .
Eigenschaften
IUPAC Name |
prop-2-enoxycarbonyl prop-2-enyl carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O5/c1-3-5-11-7(9)13-8(10)12-6-4-2/h3-4H,1-2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVSSGIXTKVRGAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)OC(=O)OCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80402700 | |
| Record name | Diallyl pyrocarbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80402700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115491-93-5 | |
| Record name | Diallyl pyrocarbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80402700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diallyl Pyrocarbonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


